
(2R,5R)-N-hydroxy-2,5-dimethylpyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,5R)-N-hydroxy-2,5-dimethylpyrrolidine-1-carboxamide is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrolidine ring with hydroxyl and carboxamide functional groups. The stereochemistry of the compound is defined by the (2R,5R) configuration, indicating the specific spatial arrangement of the substituents around the pyrrolidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-N-hydroxy-2,5-dimethylpyrrolidine-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylpyrrolidine and hydroxylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like methanol or ethanol. The temperature and pH are carefully monitored to ensure the desired product is obtained.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,5R)-N-hydroxy-2,5-dimethylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or carboxamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Applications De Recherche Scientifique
(2R,5R)-N-hydroxy-2,5-dimethylpyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can act as an enzyme inhibitor, affecting various biochemical pathways.
Medicine: It has potential therapeutic applications, including as a drug candidate for treating specific diseases.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2R,5R)-N-hydroxy-2,5-dimethylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,5R)-Bis(hydroxymethyl)-(3R,4R)-dihydroxypyrrolidine: This compound shares a similar pyrrolidine ring structure but has different functional groups.
(2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride: Another compound with a similar stereochemistry but different substituents.
Uniqueness
(2R,5R)-N-hydroxy-2,5-dimethylpyrrolidine-1-carboxamide is unique due to its specific combination of hydroxyl and carboxamide groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also makes it valuable in asymmetric synthesis and as a potential therapeutic agent.
Propriétés
Formule moléculaire |
C7H14N2O2 |
|---|---|
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
(2R,5R)-N-hydroxy-2,5-dimethylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C7H14N2O2/c1-5-3-4-6(2)9(5)7(10)8-11/h5-6,11H,3-4H2,1-2H3,(H,8,10)/t5-,6-/m1/s1 |
Clé InChI |
GBBVLSISNGPBPY-PHDIDXHHSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H](N1C(=O)NO)C |
SMILES canonique |
CC1CCC(N1C(=O)NO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12862203.png)
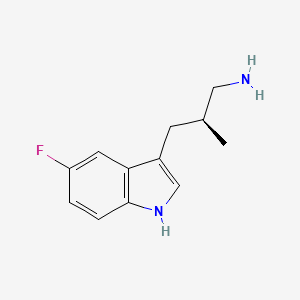
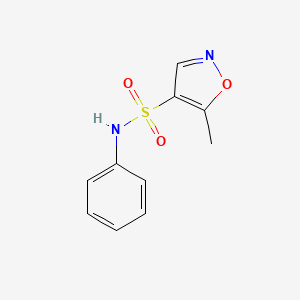
![2-Chloro-6-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12862217.png)
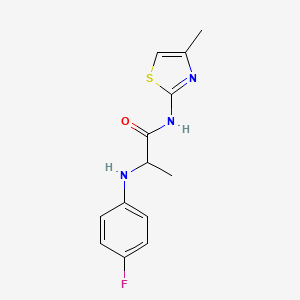
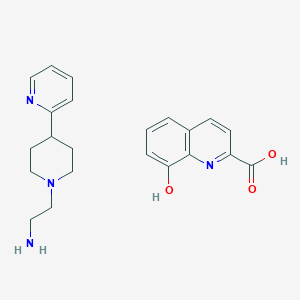
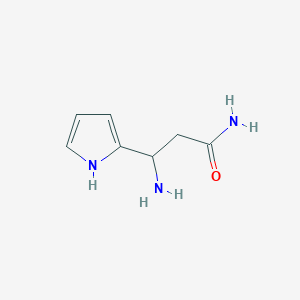
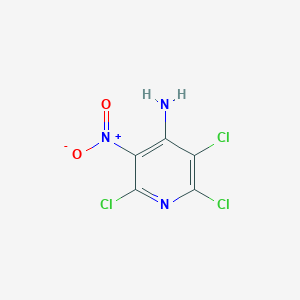
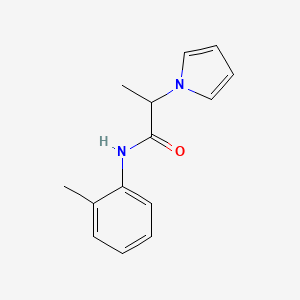

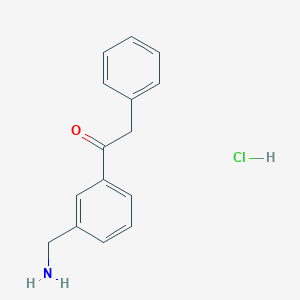
![2-Bromo-6-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12862246.png)
